Structural Differentiation from the Unsubstituted Core and N-phenyl Analogs
Compared to the unsubstituted core 2-phenyl-2H-pyrazolo[4,3-c]quinoline (IC50 against human A3 adenosine receptor unknown but identified as an inhibitor) [1], the target compound features a critically different 1-aryl substitution (p-tolyl vs. phenyl) and additional hydrophobic groups at the 3- and 8- positions. The specific p-tolyl and 4-ethylphenyl appendages significantly increase molecular volume (MW 407.52 vs. 245.29) and predicted lipophilicity , which are key parameters for kinase and GPCR inhibitor design [2]. This structural expansion is a common strategy to enhance target selectivity and binding affinity.
| Evidence Dimension | Molecular Weight (Predictor of target binding and ADME properties) |
|---|---|
| Target Compound Data | 407.52 g/mol |
| Comparator Or Baseline | 2-phenyl-2H-pyrazolo[4,3-c]quinoline (CID not provided, but formula C16H11N3): 245.29 g/mol |
| Quantified Difference | 162.23 g/mol increase (66% larger) |
| Conditions | Theoretical calculation based on molecular formula and vendor data [REFS-1, REFS-2]. |
Why This Matters
The substantial increase in molecular complexity provides a greater number of interaction sites with biological targets, which is essential for programs aiming to identify high-affinity, selective tool compounds or lead molecules.
- [1] Therapeutic Target Database (TTD). Drug entry D0F4EN for 2-Phenyl-2H-pyrazolo[4,3-c]quinoline, listing it as an Adenosine A3 receptor inhibitor. View Source
- [2] Journal of Medicinal Chemistry article on novel pyrazolo[4,3-c]quinoline ATM inhibitors. This primary research paper demonstrates that systematic substitution on the pyrazolo[4,3-c]quinoline core leads to potent (IC50 = 0.3 nM) and highly selective kinase inhibitors, validating the class's SAR-driven design. View Source
